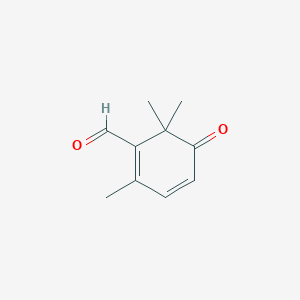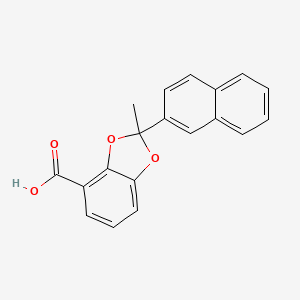
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a naphthalene ring fused to a benzodioxole moiety, with a carboxylic acid functional group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene derivative, followed by the formation of the benzodioxole ring system
Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Benzodioxole Ring: The benzodioxole ring can be formed by reacting the naphthalene derivative with catechol in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Quinones, carboxylates, or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)propanoic acid: Similar structure but lacks the benzodioxole ring.
2-Methyl-2-(naphthalen-2-yl)benzoic acid: Similar structure but lacks the dioxole oxygen atoms.
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxolane-4-carboxylic acid: Similar structure but with a dioxolane ring instead of a benzodioxole ring.
Uniqueness
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of both the naphthalene and benzodioxole moieties, which confer distinct chemical and physical properties
特性
CAS番号 |
168032-04-0 |
|---|---|
分子式 |
C19H14O4 |
分子量 |
306.3 g/mol |
IUPAC名 |
2-methyl-2-naphthalen-2-yl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)22-16-8-4-7-15(18(20)21)17(16)23-19/h2-11H,1H3,(H,20,21) |
InChIキー |
NTSHDLRBEQWVJT-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)
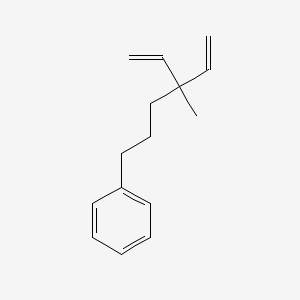
![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
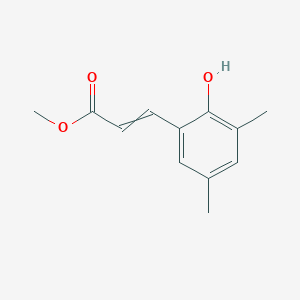
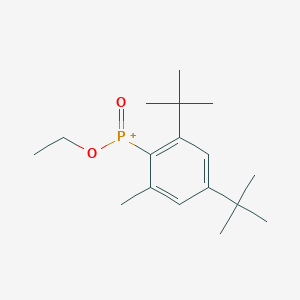
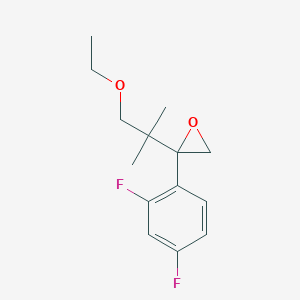
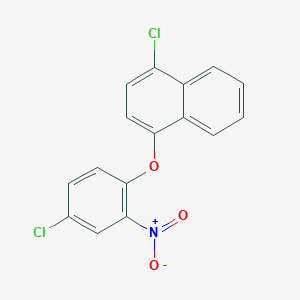
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
